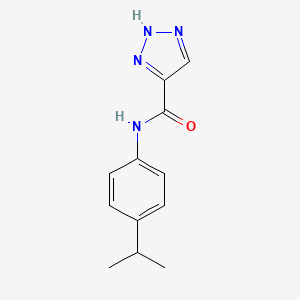

N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction scheme is as follows:

- Preparation of the azide precursor: 4-isopropylphenyl azide is synthesized from 4-isopropylphenylamine through diazotization followed by azidation.

- Cycloaddition reaction: The azide is reacted with an alkyne (such as propargyl carboxamide) in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or the phenyl ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions (e.g., acidic or basic media).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole or phenyl rings.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide exhibits promising activity against various bacterial strains. For instance, related compounds have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 µg/mL. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Antifungal Properties

Triazoles are well-known for their antifungal activity, particularly against pathogenic fungi. The mechanism often involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes. Compounds similar to this compound have shown effectiveness in treating fungal infections, indicating potential therapeutic applications in antifungal drug development .

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell proliferation. For example, certain structural modifications of triazoles have led to significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The compound's ability to interact with specific molecular targets involved in cancer pathways may enhance its therapeutic efficacy.

Chemical Research

Building Block in Synthesis

this compound serves as a versatile building block for synthesizing more complex molecules in medicinal chemistry and materials science. Its triazole ring can undergo various chemical reactions to form derivatives with tailored biological activities.

Biochemical Assays

The compound is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. By understanding how it interacts with biological targets, researchers can gain insights into disease mechanisms and develop new therapeutic strategies.

Agrochemical Applications

Triazole compounds are also significant in agriculture as fungicides and herbicides. This compound can be explored for its potential use in agrochemicals due to its bioactivity against plant pathogens. Its efficacy in controlling fungal diseases in crops could contribute to sustainable agricultural practices .

Materials Science

In materials science, the compound is investigated for its role in developing advanced materials with specific properties such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several triazole derivatives, including this compound. Results showed significant activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential as a new class of antibiotics.

Case Study 2: Anticancer Potential

In a series of experiments assessing the anticancer effects of triazole derivatives, modifications to the N-(4-isopropylphenyl) group resulted in enhanced cytotoxicity against HCT-116 colon carcinoma cells. The study highlighted the importance of structural diversity in optimizing anticancer activity .

Wirkmechanismus

The mechanism of action of N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, π-π interactions, and other non-covalent interactions with the target molecules, leading to inhibition or modulation of their activity. The specific pathways and targets depend on the biological context and the intended application of the compound.

Vergleich Mit ähnlichen Verbindungen

N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:

1H-1,2,3-triazole-4-carboxamide: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.

N-(4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide: The presence of a methyl group instead of an isopropyl group affects the compound’s steric and electronic properties.

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide: The chloro substituent introduces different electronic effects, influencing the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other triazole derivatives.

Biologische Aktivität

N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the isopropylphenyl substituent contributes to its unique physicochemical properties, influencing its solubility and binding affinity to biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of proteins. This leads to modulation of protein activity, which is critical in various biological processes including:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer pathways.

- Receptor Modulation : It may interact with receptors that play roles in disease progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.1 | Thymidylate synthase inhibition |

| HCT-116 | 2.6 | Apoptosis induction |

| HepG2 | 1.4 | Cell cycle arrest |

These findings suggest that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound's ability to inhibit these bacteria suggests potential applications in treating infections caused by resistant strains .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on HepG2 cells. Results indicated a dose-dependent increase in apoptosis rates with significant reductions in cell viability at concentrations above 2 µM. Molecular docking studies further supported these findings by revealing strong binding interactions between the compound and thymidylate synthase .

Case Study 2: Antimicrobial Potential

Another investigation assessed the antimicrobial properties of the compound against several bacterial strains. The results demonstrated that at concentrations as low as 10 µg/mL, the compound inhibited the growth of E. coli and S. aureus, indicating its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

This compound can be compared with other triazole derivatives to highlight its unique properties:

| Compound | Substituent | Activity |

|---|---|---|

| 1H-1,2,3-triazole-4-carboxamide | None | Moderate anticancer activity |

| N-(4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide | Methyl group | Reduced binding affinity |

| N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide | Chlorine substituent | Enhanced reactivity but lower selectivity |

The structural differences among these compounds lead to variations in their biological activities and mechanisms of action .

Eigenschaften

IUPAC Name |

N-(4-propan-2-ylphenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8(2)9-3-5-10(6-4-9)14-12(17)11-7-13-16-15-11/h3-8H,1-2H3,(H,14,17)(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFYMAALHVUONB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.